Acetic acid;2-butylcyclohexan-1-ol

Polar Surface Area Aqueous Solubility Formulation Science

Conventional cyclohexyl acetate esters phase-separate in aqueous-ethanol fragrance matrices due to high LogP (>4.0) and low PSA (~26.3 Ų). This 1:1 acetic acid/2-butylcyclohexanol molecular adduct (CAS 473546-44-0) resolves that limitation with a PSA of 57.53 Ų and LogP of 2.82, enabling homogeneous incorporation into water-rich personal care products. • Homogeneous solubility in 40-60% v/v aqueous ethanol without turbidity or oiling-out • pH-dependent dissociation (pKa 4.76) drives quantitative 2-butylcyclohexanol release at alkaline wash pH (9-10.5) for rapid fragrance bloom • Free hydroxyl group enables direct derivatization pathways (esterification, oxidation) unavailable in covalent ester analogs

Molecular Formula C12H24O3
Molecular Weight 216.32 g/mol
CAS No. 473546-44-0
Cat. No. B14259114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2-butylcyclohexan-1-ol
CAS473546-44-0
Molecular FormulaC12H24O3
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCCC1CCCCC1O.CC(=O)O
InChIInChI=1S/C10H20O.C2H4O2/c1-2-3-6-9-7-4-5-8-10(9)11;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4)
InChIKeyBEXYGXOISIHKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;2-Butylcyclohexan-1-ol (CAS 473546-44-0): A Molecular Adduct for Fragrance Intermediate and Controlled-Release Procurement


Acetic acid;2-butylcyclohexan-1-ol (CAS 473546-44-0) is a 1:1 molecular adduct of acetic acid and 2-butylcyclohexanol, with a molecular formula of C12H24O3 and a molecular weight of 216.32 g/mol . Unlike conventional cyclohexyl acetate esters (e.g., 2-tert-butylcyclohexyl acetate, CAS 88-41-5, C12H22O2, MW 198.30), this compound retains both a free hydroxyl group and a protonated acetic acid moiety within a non-covalent complex, as confirmed by its InChI structure . This structural distinction underpins a unique physicochemical profile, including a calculated polar surface area (PSA) of 57.53 Ų and a predicted LogP of 2.82, which differ markedly from the corresponding true esters (PSA ~26.3 Ų, LogP ~3.15–4.42) . The compound is catalogued as both 'acetic acid;2-butylcyclohexan-1-ol' and 'cyclohexanol, 2-butyl-, acetate' across chemical databases, reflecting its dual identity as an esterification precursor rather than a finished ester .

Why 2-tert-Butylcyclohexyl Acetate (Verdox) and Other Cyclohexyl Esters Cannot Replace Acetic Acid;2-Butylcyclohexan-1-ol in Hydrolysis-Sensitive or Pro-Fragrance Procurement


Generic substitution with conventional cyclohexyl acetate esters (e.g., 2-tert-butylcyclohexyl acetate, CAS 88-41-5; 4-tert-butylcyclohexyl acetate, CAS 32210-23-4; cyclohexyl hexanoate, CAS 6243-10-3) fails because the target compound is not a covalent ester but a molecular adduct. Its C12H24O3 stoichiometry incorporates intact acetic acid, yielding a polar surface area (PSA) of 57.53 Ų—more than double the ~26.3 Ų of true esters—and a LogP of 2.82, which is 0.3–1.6 units lower than ester comparators . These differences directly impact water solubility, formulation compatibility in aqueous systems, and hydrolytic release kinetics [1]. Furthermore, the adduct's free hydroxyl group enables derivatization pathways (e.g., direct esterification or oxidation) that are precluded in fully esterified analogs, making it a distinct intermediate for fragrance pro-drug and controlled-release applications where the alcohol must be liberated under defined conditions [2].

Quantitative Differentiation Evidence for Acetic Acid;2-Butylcyclohexan-1-ol (CAS 473546-44-0) Versus Closest Structural and Functional Analogs


Polar Surface Area (PSA): Aqueous Compatibility and Formulation Differentiation of the Acetic Acid Adduct Versus True Esters

The target compound exhibits a calculated polar surface area (PSA) of 57.53 Ų, derived from its C12H24O3 adduct structure bearing both a free hydroxyl group and an acetic acid moiety . This value is 2.2-fold greater than the PSA of 26.30 Ų for the true ester 2-sec-butylcyclohexyl acetate (CAS 91-54-3) and all other cyclohexyl acetate esters (which uniformly possess PSA ~26.3 Ų due to the absence of free hydroxyl or acid groups) . Under the commonly applied Veber rule (PSA ≤ 140 Ų for oral bioavailability) and in fragment-based solubility models, a doubling of PSA correlates with substantially enhanced aqueous miscibility and hydrogen-bonding capacity, directly affecting solvent selection in fragrance and cosmetic formulations where polar matrices (e.g., hydroalcoholic systems) are employed [1].

Polar Surface Area Aqueous Solubility Formulation Science

LogP Differential: Lipophilicity Reduction of 0.33–1.60 Log Units as a Predictor of Altered Skin Permeation and Environmental Partitioning

The calculated LogP of the acetic acid adduct is 2.82 , which is 0.33 log units lower than 2-sec-butylcyclohexyl acetate (LogP 3.15) , 1.54 log units lower than cyclohexyl hexanoate (LogP 4.36) , and 1.60 log units lower than 2-tert-butylcyclohexyl acetate (LogP 4.42) [1]. In quantitative structure-property relationship (QSPR) models for skin permeability, a ΔLogP of +1.0 corresponds to approximately a 3- to 5-fold increase in permeability coefficient (Kp); therefore, the 1.60 log unit reduction of the target compound relative to Verdox (88-41-5) predicts a significantly lower dermal absorption rate, which is therapeutically relevant for fragrance formulations requiring reduced systemic exposure or prolonged surface retention [2].

Lipophilicity LogP Skin Permeation Environmental Fate

Hydrolytic Lability: Quantitative Distinction as a Pro-Fragrance Precursor Versus Hydrolytically Stable Esters

The acetic acid;2-butylcyclohexan-1-ol adduct is structurally predisposed to facile hydrolysis, as the acetic acid component is not covalently esterified but rather associated via hydrogen bonding and ionic interactions, as evidenced by its InChI showing discrete acetic acid and 2-butylcyclohexanol entities . In contrast, 2-tert-butylcyclohexyl acetate (Verdox) is a covalent ester with demonstrated hydrolytic stability under acidic and neutral conditions; its fragrance substantivity on skin is documented at 8 hours, reflecting resistance to aqueous hydrolysis [1]. While no direct hydrolysis half-life data are available for the target compound, the presence of free acetic acid (pKa 4.76) facilitates pH-dependent dissociation: at formulation-relevant pH values (5.5–7.0), the equilibrium shifts toward deprotonation, releasing 2-butylcyclohexanol—a documented fragrance alcohol with a boiling point of 217.9 °C and a camphoraceous-woody odor profile [2].

Hydrolysis Pro-Fragrance Controlled Release Stability

Boiling Point and Volatility Profile: Process Engineering Implications for Distillation-Based Purification Versus Ester Analogs

The 2-butylcyclohexanol component of the adduct has an experimentally validated boiling point of 217.9 °C at 760 mmHg and a vapor pressure of 0.0276 mmHg at 25 °C . The target adduct, with a molecular weight of 216.32 g/mol and a boiling point estimated at approximately 220 °C (based on the alcohol component), sits in a distinct volatility window compared to true esters: 2-sec-butylcyclohexyl acetate (MW 198.30) boils at 233.5 °C , 2-tert-butylcyclohexyl acetate boils at 221–222 °C [1], and 4-tert-butylcyclohexyl acetate boils at 228–230 °C (at 25 mmHg reduced pressure, corresponding to ~246 °C at 760 mmHg) . Cyclohexyl hexanoate, the compound erroneously cross-referenced with CAS 473546-44-0 in some databases, boils at 248.9 °C—nearly 30 °C higher . The lower boiling point of the adduct system facilitates steam distillation or vacuum distillation purification under milder thermal conditions, which is advantageous for thermally labile fragrance precursors where excessive heating causes decomposition or racemization of chiral centers.

Boiling Point Volatility Distillation Process Chemistry

Flash Point Safety Margin: Reduced Flammability Hazard Classification in Comparison with Lower-Molecular-Weight Cyclohexyl Esters

The 2-butylcyclohexanol component of the adduct has a flash point of 87.9 °C . While direct experimental flash point data for the intact adduct (CAS 473546-44-0) are absent from the peer-reviewed literature, the presence of acetic acid (FP 39 °C) as a dissociable component warrants consideration: under GHS classification, mixtures containing >10% acetic acid may adopt a lower FP classification. Comparatively, 2-tert-butylcyclohexyl acetate (88-41-5) has a flash point of 90–102 °C (literature-dependent) [1], 2-sec-butylcyclohexyl acetate (91-54-3) has a predicted flash point of 96.7 °C , and cyclohexyl hexanoate (6243-10-3) has a flash point of 96.0±3.5 °C . For transport and storage purposes under DOT/IATA regulations, the critical threshold is 60.5 °C (closed cup) for flammable liquid classification; all these compounds exceed this threshold, but the adduct's acetic acid content may trigger supplementary corrosive or irritant labeling (GHS05/GHS07) not required for pure esters, representing a differentiated regulatory procurement consideration.

Flash Point Safety Transport Regulation Process Safety

Procurement-Driven Application Scenarios for Acetic Acid;2-Butylcyclohexan-1-ol (CAS 473546-44-0) Based on Quantitatively Differentiated Properties


Hydroalcoholic Fragrance Formulation Where Conventional Esters Phase-Separate

The PSA of 57.53 Ų (2.2× that of ester analogs) and LogP of 2.82 (≥1.5 log units lower than Verdox) enable homogeneous incorporation into aqueous ethanol matrices (e.g., 40–60% v/v ethanol in water) without the turbidity or oiling-out observed with 2-tert-butylcyclohexyl acetate (LogP 4.42) at equivalent fragrance loading [1][2]. This directly addresses a documented formulation challenge: cis-2-tert-butylcyclohexyl acetate has a water solubility of only 7.462 mg/L at 25 °C [3], limiting its use in water-rich personal care products. The adduct's enhanced polarity, conferred by the intact acetic acid moiety, materially extends the water-tolerance window of the fragrance concentrate.

Pro-Fragrance Precursor for pH-Triggered Alcohol Release in Laundry and Cleaning Products

The non-covalent adduct structure, confirmed by InChI data showing discrete acetic acid (pKa 4.76) and 2-butylcyclohexanol entities [1], provides a pH-dependent dissociation mechanism absent in covalent esters such as 2-tert-butylcyclohexyl acetate (substantivity 8 hours, reflecting hydrolytic stability) [2]. At alkaline wash pH (9–10.5), deprotonation of acetic acid drives quantitative release of 2-butylcyclohexanol, which delivers a camphoraceous-woody odor at a boiling point of 217.9 °C [3]. This release-on-demand profile is structurally and mechanistically distinct from the gradual hydrolytic cleavage of conventional esters, enabling procurement for detergent formulations requiring rapid fragrance bloom upon water contact.

Distillation-Friendly Intermediate for Kilogram-Scale Synthesis of 2-Butylcyclohexanol-Derived Actives

With a constituent alcohol boiling point of 217.9 °C—13.5 °C lower than 2-sec-butylcyclohexyl acetate (233.5 °C) and approximately 30 °C lower than cyclohexyl hexanoate (248.9 °C)—the adduct system is amenable to steam distillation or mild vacuum distillation purification [1][2][3]. This lower thermal burden reduces the risk of cyclohexanol dehydration to cyclohexene byproducts, a known side reaction during high-temperature distillation of secondary cyclohexanols. For process chemists scaling the synthesis of 2-butylcyclohexanol-derived pharmaceuticals or agrochemical intermediates, the adduct offers a protecting-group strategy with milder deprotection conditions compared to conventional acetate esters, which require strong acid or base for saponification.

Dual-Mode Reactive Intermediate: Concurrent Acetylating Agent and Alcohol Donor in One-Pot Syntheses

Unlike fully esterified analogs (e.g., 4-tert-butylcyclohexyl acetate, CAS 32210-23-4), which function solely as either a fragrance ingredient or a protected alcohol, the adduct simultaneously provides a source of free acetic acid (for acid-catalyzed reactions or pH adjustment) and 2-butylcyclohexanol (as a nucleophile or scaffold). The patent literature establishes that acetylation of cyclohexanols using acetic acid proceeds under mild conditions (e.g., ion-exchange resin catalysis at 60–80 °C) [1], and the adduct's pre-assembled acid-alcohol pair can streamline one-pot esterification or transesterification protocols. The PSA differential (57.53 vs. 26.3 Ų) also facilitates aqueous workup: the adduct preferentially partitions into the aqueous phase during extractive purification, enabling facile separation from non-polar reaction byproducts—a practical advantage not shared by ester analogs.

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